molecular formula C24H31NO5 B5039573 2-Methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate CAS No. 6046-15-7

2-Methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B5039573
CAS No.: 6046-15-7
M. Wt: 413.5 g/mol
InChI Key: SVZXGNUAPYDUBS-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) derivative family, known for diverse pharmacological properties, including calcium channel modulation, antibacterial, and antioxidant activities . Its structure comprises a tetrahydroquinoline core with a 4-ethoxyphenyl substituent at position 4, 2,7,7-trimethyl groups, and a 2-methoxyethyl ester at position 3. This article provides a detailed comparison with structurally analogous compounds, focusing on substituent effects, synthesis, crystallography, and biological activity.

Properties

IUPAC Name

2-methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO5/c1-6-29-17-9-7-16(8-10-17)21-20(23(27)30-12-11-28-5)15(2)25-18-13-24(3,4)14-19(26)22(18)21/h7-10,21,25H,6,11-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZXGNUAPYDUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387152
Record name 2-methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6046-15-7
Record name 2-methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Oxidation Reactions

The ethoxyphenyl group and the tetrahydroquinoline core undergo oxidation under controlled conditions.

Reaction Reagents/Conditions Product Reference
Side-chain oxidationKMnO₄ (acidic or basic aqueous media)Formation of 4-(4-carboxyphenyl) derivative via ethoxy → carboxylic acid conversion
Quinoline ring oxidationH₂O₂ or mCPBA (room temperature)Epoxidation or N-oxide formation at the tetrahydroquinoline ring

Reduction Reactions

The ketone group at position 5 and the aromatic system are susceptible to reduction.

Reaction Reagents/Conditions Product Reference
Ketone reductionNaBH₄ or LiAlH₄ (dry THF, 0°C)5-hydroxy-1,4,6,8-tetrahydroquinoline derivative
Catalytic hydrogenationH₂/Pd-C (ethanol, 25°C)Saturation of the quinoline ring to decahydroquinoline

Hydrolysis and Saponification

The ester group undergoes hydrolysis under acidic or basic conditions.

Reaction Reagents/Conditions Product Reference
Acidic hydrolysisHCl (aqueous, reflux)3-carboxylic acid derivative
Basic saponificationNaOH (ethanol/H₂O, 60°C)Sodium salt of 3-carboxylic acid

Nucleophilic Substitution

The ethoxy group on the phenyl ring participates in substitution reactions.

Reaction Reagents/Conditions Product Reference
Alkoxy substitutionNaSH or amines (DMF, 80°C)Replacement of ethoxy group with thiol (-SH) or amino (-NH₂) substituents

Cyclization and Ring-Opening

The tetrahydroquinoline core undergoes BF₃·Et₂O-mediated cyclization or acid-catalyzed ring-opening.

Reaction Reagents/Conditions Product Reference
BF₃·Et₂O-mediated cyclizationBF₃·Et₂O (CH₂Cl₂, 25°C)Formation of fused bicyclic derivatives via hydride shifts
Acid-catalyzed ring-openingHCl (conc., reflux)Cleavage of the quinoline ring to yield linear amine-carboxylic acid

Mechanistic Insights

  • Oxidation : The ethoxy group oxidizes to a carboxylic acid via radical intermediates, while the quinoline ring forms N-oxides through electrophilic attack .

  • Reduction : The 5-keto group is reduced to a secondary alcohol via hydride transfer, with stereochemical outcomes influenced by the tetrahydroquinoline ring’s rigidity .

  • Cyclization : BF₃·Et₂O facilitates -hydride shifts, enabling intramolecular cyclization to form complex polycyclic structures .

Stability Considerations

The compound is stable under inert atmospheres but degrades in UV light due to the aromatic ethoxyphenyl group. Storage at −20°C in amber vials is recommended .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can participate in various chemical reactions such as:

  • Substitution Reactions : The methoxyethyl group can undergo nucleophilic substitutions.
  • Oxidation and Reduction : The compound's functional groups allow it to be oxidized or reduced to form other derivatives.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation by interacting with specific cellular pathways.

Case Study: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry explored the mechanism by which this compound inhibits cancer cell growth. It was found to induce apoptosis in tumor cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Medicine

The therapeutic applications of this compound are under investigation:

  • Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.
  • Therapeutic Agents : Ongoing studies aim to evaluate its efficacy in treating conditions such as infections and cancer.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Substituent Comparisons

Compound Name Phenyl Substituent(s) Ester Group Key Structural Features Reference ID
Target Compound 4-Ethoxy 2-Methoxyethyl 2,7,7-Trimethyl, 5-oxo-tetrahydroquinoline N/A
Ethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-... 3,4-Dimethoxy Ethyl Enhanced electron-donating effects
Methyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-... 4-Chloro Methyl Electron-withdrawing substituent
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-... 4-Fluoro Ethyl Strong electronegativity
Ethyl 4-(4-dimethylaminophenyl)-2,7,7-trimethyl-5-oxo-... 4-Dimethylamino Ethyl Strong electron-donating, basic group
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-... 4-Methoxy Methyl Simpler ester, lower solubility

Key Observations :

  • Electron-donating groups (e.g., methoxy, ethoxy, dimethylamino) enhance resonance stabilization and may improve binding to biological targets .
  • Ester groups influence solubility and pharmacokinetics; bulkier esters (e.g., 2-methoxyethyl) may enhance bioavailability compared to methyl or ethyl esters .

Key Observations :

  • Water-based synthesis (e.g., ) offers eco-friendly advantages but may require recrystallization for purity.
  • Solvent-free methods (e.g., ) improve yields and reduce waste.
  • Substituents on the aldehyde (e.g., dimethylamino) can necessitate milder conditions to prevent decomposition .

Crystallographic and Conformational Analysis

Crystal structures reveal conformational preferences and intermolecular interactions.

Table 3: Crystallographic Data

Compound Name Space Group Dihedral Angle (Quinoline-Phenyl) Intermolecular Interactions Reference ID
Target Compound N/A N/A N/A N/A
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-... P21/c 56.98° C–H⋯O hydrogen bonds
DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-... P-1 45.2° van der Waals, π-π stacking
Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-... P21/c 58.3° C–H⋯Br interactions

Key Observations :

  • Dihedral angles between the quinoline core and aryl substituents range from 45–60°, influencing molecular planarity and packing .
  • Intermolecular interactions (e.g., hydrogen bonds, π-π stacking) stabilize crystal lattices and may correlate with melting points .
  • Improved crystal quality is achievable via optimized synthesis (e.g., reports better diffraction data than prior studies).

Physicochemical Properties

  • Melting points: Range from 232–233°C (dimethylamino derivative ) to 185–187°C (chloro derivative ), influenced by substituent polarity and crystal packing.
  • Solubility : Bulky esters (e.g., 2-methoxyethyl) improve solubility in polar solvents compared to methyl esters .

Biological Activity

2-Methoxyethyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C25H33NO4
  • Molecular Weight : 411.5 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Quinoline Core : Utilizing a Povarov reaction to cyclize an aniline derivative with an aldehyde and an alkene.
  • Introduction of the Ethoxyphenyl Group : Achieved through Friedel-Crafts alkylation.
  • Esterification : Finalizing with the esterification of the carboxylic acid group with methoxyethyl alcohol.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance:

  • Case Study : A study evaluated the anticancer effects of related compounds on the MCF-7 breast cancer cell line using the MTT assay. Compounds similar to this compound showed strong inhibition of cell growth compared to standard chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Mechanism : It is believed that the compound disrupts bacterial cell membranes and inhibits key metabolic enzymes in bacteria.

Enzyme Inhibition

Another area of research focuses on the inhibition of specific enzymes:

  • Target Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and survival pathways.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedResult
AnticancerMCF-7 (breast cancer)MTT assaySignificant growth inhibition
AntimicrobialVarious bacteriaDisk diffusion testEffective against Gram-positive bacteria
Enzyme InhibitionSpecific metabolic enzymesIn vitro assaysInhibition observed

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
  • Membrane Disruption : Its structure allows it to integrate into bacterial membranes leading to cell lysis.
  • Enzyme Interaction : It may bind to active sites on enzymes critical for cancer cell metabolism.

Q & A

Basic Research Questions

Q. What established synthetic protocols are used to prepare this compound, and how do reaction conditions (e.g., solvent, catalyst) influence yield?

  • Methodological Answer : The compound is synthesized via multi-component Hantzsch-type reactions. A typical protocol involves refluxing equimolar ratios of substituted aldehydes (e.g., 4-ethoxyphenylaldehyde), diketones (e.g., dimedone), and β-keto esters (e.g., 2-methoxyethyl acetoacetate) in ethanol or methanol, catalyzed by BF₃·Et₂O or acetic acid. Yields are optimized by controlling reaction time (6–12 hours) and temperature (70–80°C). Substituting the β-keto ester (e.g., ethyl vs. methoxyethyl) alters steric and electronic effects, impacting cyclization efficiency .

Q. How is single-crystal X-ray diffraction employed to resolve molecular conformation and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray analysis reveals torsion angles, hydrogen-bonding networks, and packing motifs. For example, in analogous ethyl-substituted quinoline derivatives, the cyclohexenone ring adopts a boat conformation, and substituents (e.g., ethoxyphenyl) influence π-π stacking distances. Data collection at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å) and SHELX software for refinement are standard .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles), avoid inhalation of dust, and work in a fume hood. Store in airtight containers at 2–8°C to prevent hydrolysis. Refer to SDS guidelines for spill management (e.g., neutralization with dry sand) and disposal via certified waste services .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity, and validate experimental observations?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. For example, methoxy and ethoxy groups increase electron density on the quinoline core, enhancing nucleophilic reactivity at C-3. Results correlate with NMR chemical shifts and X-ray bond lengths .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. antioxidant) across studies?

  • Methodological Answer : Perform comparative assays under standardized conditions (e.g., MIC for antimicrobial activity vs. DPPH scavenging for antioxidant effects). Structural analogs with 4-ethoxyphenyl groups show variable activity due to substituent positioning. For instance, bulky 2,7,7-trimethyl groups may hinder membrane penetration in Gram-negative bacteria, explaining discrepancies .

Q. How does modifying the ester group (e.g., methoxyethyl vs. methyl) impact solubility and pharmacokinetic properties?

  • Methodological Answer : Replace the 2-methoxyethyl ester with methyl or ethyl variants and measure logP (octanol-water partition coefficients) via shake-flask methods. Methoxyethyl derivatives exhibit higher aqueous solubility (e.g., 12.5 mg/mL vs. 8.2 mg/mL for methyl) due to increased polarity. Pharmacokinetic profiling (e.g., Caco-2 permeability assays) further quantifies bioavailability differences .

Q. What crystallographic challenges arise when analyzing polymorphic forms of this compound?

  • Methodological Answer : Polymorphism is assessed via slow evaporation (ethanol/water) and thermal analysis (DSC/TGA). For example, ethyl-substituted analogs form monoclinic (P2₁/c) or triclinic (P 1) crystals depending on solvent polarity. Synchrotron XRD resolves subtle lattice variations (<0.5 Å) caused by methoxyethyl flexibility .

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